molecular formula C13H20N4O B2873693 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 1286724-80-8

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No.: B2873693
CAS No.: 1286724-80-8
M. Wt: 248.33
InChI Key: WTVKVTMKCCIRQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2-(1H-Pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a molecular framework that combines a 1H-pyrazole ring linked via an ethyl chain to a piperazine group, which is further functionalized with a cyclopropanecarbonyl moiety. This specific architecture is highly relevant for probing biological pathways, as the pyrazole and piperazine subunits are established pharmacophores frequently found in bioactive molecules . Piperazine derivatives are common in pharmaceuticals and are frequently investigated for their interactions with the central nervous system . For instance, compounds bearing a pyrazole core have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects . Furthermore, research on structurally similar molecules, such as those featuring a pyrazole-ethyl-piperazine scaffold, has revealed potent and selective antagonistic activity against specific receptors like CCR1, highlighting the potential of this chemotype in developing new therapeutic agents . This compound is intended for research applications only, including as a reference standard, a building block in organic synthesis, or a candidate for high-throughput screening in drug discovery programs. It is supplied with guaranteed high purity and consistency. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

cyclopropyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(12-2-3-12)16-9-6-15(7-10-16)8-11-17-5-1-4-14-17/h1,4-5,12H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVKVTMKCCIRQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone typically involves the following steps:

  • Formation of 1-(2-Bromoethyl)pyrazole: : This intermediate can be synthesized by the bromination of 2-ethylpyrazole using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

  • N-alkylation of Piperazine: : 1-(2-Bromoethyl)pyrazole is then reacted with piperazine to form 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine. This reaction is generally conducted in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to promote nucleophilic substitution.

  • Attachment of Cyclopropyl Group: : Finally, the compound is reacted with cyclopropylcarbonyl chloride in the presence of a base, such as triethylamine, to yield the desired product. This acylation step is typically carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: For industrial-scale production, continuous flow chemistry might be employed to enhance efficiency and yield. Automated reactors with real-time monitoring could ensure optimal reaction conditions and consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The pyrazole moiety can undergo oxidation under appropriate conditions, potentially leading to the formation of hydroxypyrazole derivatives.

  • Reduction: : The carbonyl group in the cyclopropyl ketone can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions:

  • Oxidation: : Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: : Sodium borohydride (NaBH4) in methanol or ethanol.

  • Substitution: : Alkyl halides (e.g., methyl iodide) in the presence of a base.

Major Products Formed:

  • Oxidation: : Hydroxypyrazole derivatives.

  • Reduction: : Alcohol derivatives.

  • Substitution: : N-alkylated piperazine derivatives.

Scientific Research Applications

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone has a plethora of applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of various complex organic molecules and pharmaceuticals.

  • Biology: : Its interactions with biological molecules can be studied to understand its potential as a bioactive compound.

  • Medicine: : Investigations into its pharmacological properties could lead to the development of new therapeutic agents for treating diseases.

  • Industry: : It can be employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets within biological systems. Its structure suggests it could act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. Detailed mechanistic studies would involve examining its binding affinity, receptor selectivity, and downstream signaling pathways. These interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound’s pyrazole-ethyl-piperazine scaffold distinguishes it from triazole-containing analogues (Table 1). Key structural differences include:

  • Heterocyclic substituents: Pyrazole vs. triazole (e.g., compounds 8p, 10a, 11a in ).
  • Substituent bulk: The cyclopropyl group in the target compound and 11a () contrasts with bulkier groups like nonyl (10b) or chlorophenyl (13c in ). Smaller substituents may improve membrane permeability .
  • Core structure: The absence of an imidazopyridine or quinazoline moiety (cf.

Table 1. Comparative Analysis of Structural Analogues

Compound Name Core Structure Heterocycle Substituents Physical State Bioactivity
Target Compound Piperazine-methanone Pyrazole Cyclopropyl Solid (assumed) Not reported
8p (Ev3) Imidazopyridine-triazole Triazole 4-Methoxy-2-nitrophenyl Solid (104–105°C) Antileishmanial, antitrypanosomal
10a (Ev3) Imidazopyridine-triazole Triazole Propyl Liquid Antileishmanial, antitrypanosomal
11a (Ev3) Piperazine-methanone Triazole Cyclopropyl Solid Antileishmanial, antitrypanosomal
13c (Ev4) Quinazoline-piperazine None Chlorophenyl Not specified Trypanothione reductase inhibition

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(cyclopropyl)methanone is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of neurological disorders and anxiety-related conditions. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C15H20N4O\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}

This structure features a piperazine ring, a pyrazole moiety, and a cyclopropyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds containing piperazine and pyrazole functionalities often exhibit significant biological activities, including:

  • Anxiolytic Effects : Studies have demonstrated that similar compounds can interact with the serotonergic system and GABAA receptors, leading to anxiolytic-like effects. For instance, the compound LQFM192, which shares structural similarities, showed anxiolytic activity mediated through these pathways .
  • Antidepressant Potential : The same structural features have been linked to antidepressant-like effects in preclinical models. The serotonergic system's involvement in these activities suggests that this compound may also possess such properties.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Serotonergic Modulation : Similar compounds have shown to affect serotonin receptors, which play a crucial role in mood regulation.
  • GABAA Receptor Interaction : The benzodiazepine site of the GABAA receptor has been implicated in the anxiolytic effects observed with related compounds .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives related to this compound. Below is a summary of key findings:

StudyCompoundBiological ActivityMechanism
LQFM192AnxiolyticSerotonin & GABAA receptor interaction
LQFM032AnxiolyticBenzodiazepine and nicotinic pathways
Various derivativesAntidepressant-like effectsSerotonergic system modulation

Case Studies

One notable study evaluated the anxiolytic-like effects of compounds structurally similar to this compound. Mice treated with these compounds displayed reduced anxiety-like behaviors in elevated plus-maze tests. The results indicated that the anxiolytic effects were blocked by pretreatment with specific serotonergic antagonists, confirming the involvement of serotonin pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.